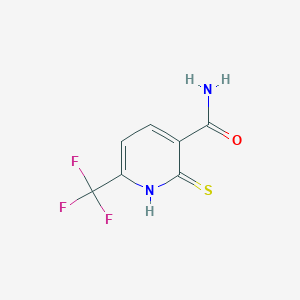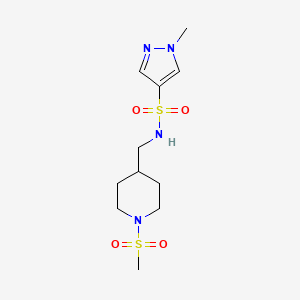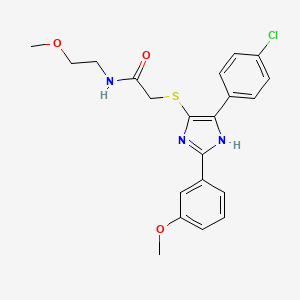
5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as CCT137690 and has been found to have potential applications in cancer research. The compound is a potent inhibitor of the protein kinase enzyme, Polo-like kinase 1 (PLK1), which is involved in cell division and proliferation.
Mécanisme D'action
CCT137690 works by binding to the ATP-binding site of 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide, thereby inhibiting its activity. This compound is involved in various stages of mitosis, including spindle formation, chromosome segregation, and cytokinesis. Inhibition of this compound activity by CCT137690 leads to defects in these processes, resulting in mitotic arrest and cell death.
Biochemical and Physiological Effects
CCT137690 has been found to have potent antiproliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been found to induce apoptosis in cancer cells, as well as inhibit tumor growth in animal models. In addition, CCT137690 has been found to have minimal toxicity to normal cells, making it a potentially safe and effective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCT137690 is its high potency and selectivity for 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide, which makes it a valuable tool for studying the role of this compound in cancer and other diseases. However, the compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its relatively short half-life in vivo. These factors can make it difficult to administer the compound in animal models and to study its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for research on CCT137690. One area of interest is the development of more effective formulations of the compound that can improve its solubility and stability in vivo. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide inhibitors like CCT137690. Additionally, there is a need for further studies to investigate the potential applications of CCT137690 in combination with other anticancer agents, as well as its potential for use in other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of CCT137690 involves a multi-step process that begins with the reaction of 5-chloro-2-thiophenesulfonyl chloride with cyclopropylamine. The resulting product is then reacted with 3-thiophenemethanol to form the final compound. The yield of the synthesis process is reported to be around 25%, and the purity of the final product is typically above 95%.
Applications De Recherche Scientifique
CCT137690 has been found to have potential applications in cancer research. 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a key regulator of cell division and proliferation, and its overexpression has been linked to the development and progression of various types of cancer. Inhibition of this compound activity has been shown to induce mitotic arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy. CCT137690 has been found to be a potent and selective inhibitor of this compound, and its efficacy has been demonstrated in preclinical studies using various cancer cell lines and animal models.
Propriétés
IUPAC Name |
5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S3/c13-11-3-4-12(18-11)19(15,16)14(10-1-2-10)7-9-5-6-17-8-9/h3-6,8,10H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGBQDHZGXBQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2476641.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2476643.png)
![(2,2-Difluoro-5-azaspiro[2.4]heptan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2476644.png)
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate](/img/structure/B2476645.png)
![N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2476648.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2476649.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2476657.png)
![7-{2-[(4,6-dimethylpyrimidin-2-yl)thio]ethyl}-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2476658.png)

